

# Assessing the purity of CTAB-extracted DNA using spectrophotometry and gel electrophoresis

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## A Researcher's Guide to Assessing the Purity of CTAB-Extracted DNA

The isolation of high-quality deoxyribonucleic acid (DNA) is a critical first step for a multitude of molecular biology applications, from PCR and sequencing to cloning. The cetyltrimethylammonium bromide (CTAB) method is a widely used technique for extracting DNA, particularly from plant and fungal tissues, due to its effectiveness in removing polysaccharides and polyphenols which can inhibit downstream enzymatic reactions.<sup>[1][2]</sup> However, the purity of the extracted DNA must be rigorously assessed to ensure the reliability of subsequent experiments. This guide provides a comprehensive comparison of two fundamental methods for evaluating the purity of CTAB-extracted DNA: spectrophotometry and agarose gel electrophoresis.

## Spectrophotometric Analysis: A Quantitative Overview

UV-Vis spectrophotometry is a rapid and common method used to quantify DNA and provide an initial assessment of its purity.<sup>[3]</sup> This technique relies on the principle that nucleic acids strongly absorb ultraviolet (UV) light at a wavelength of 260 nanometers (nm).<sup>[4]</sup> By measuring the absorbance of a DNA sample at specific wavelengths, researchers can estimate its concentration and detect the presence of common contaminants.

Two key absorbance ratios are used to evaluate DNA purity:

- A260/A280 Ratio: This ratio is used to assess contamination by proteins.[5] Aromatic amino acids, such as tryptophan and tyrosine found in proteins, absorb UV light at 280 nm.[6] For pure double-stranded DNA (dsDNA), the expected A260/A280 ratio is approximately 1.8.[5] A lower ratio suggests the presence of protein or phenol contamination.[7]
- A260/A230 Ratio: This ratio is an indicator of contamination by organic compounds and salts.[6] Contaminants such as chaotropic salts (e.g., guanidine thiocyanate), phenol, and carbohydrates absorb light at or near 230 nm.[8][9] For a pure nucleic acid sample, the A260/A230 ratio should ideally be between 2.0 and 2.2.[5] A lower ratio can indicate the presence of these contaminants.[7]

Table 1: Interpretation of Spectrophotometric Ratios

Ratio	Ideal Value (Pure DNA)	Low Ratio (< Ideal)	High Ratio (> Ideal)
A260/A280	~1.8	Indicates protein or phenol contamination. [7]	May indicate RNA contamination.[10]
A260/A230	>2.0	Indicates contamination with carbohydrates, phenol, or chaotropic salts.[7][8]	May result from using an inappropriate blanking solution or a dirty instrument.[7]

## Experimental Protocol: Spectrophotometric Analysis

- Instrument Setup: Turn on the spectrophotometer and allow the UV lamp to warm up. Select the nucleic acid quantification program.
- Blanking: Use the same buffer in which the DNA is dissolved (e.g., TE buffer) to blank the instrument. This is a critical step to ensure accurate readings. Using water as a blank for samples dissolved in a buffer can lead to inaccurate ratios.[7]

- Sample Measurement: Pipette 1-2  $\mu$ l of the DNA sample onto the measurement pedestal of the spectrophotometer (e.g., NanoDrop) and initiate the reading.
- Data Recording: Record the absorbance values at 260 nm, 280 nm, and 230 nm. The instrument will typically calculate the A260/A280 and A260/A230 ratios.
- Concentration Calculation: The DNA concentration is calculated using the Beer-Lambert law, where an absorbance of 1.0 at 260 nm (A260) corresponds to approximately 50  $\mu$ g/ml of pure dsDNA.[\[6\]](#)
  - Concentration ( $\mu$ g/ml) = (A260 reading – A320 reading)  $\times$  dilution factor  $\times$  50 $\mu$ g/ml[\[6\]](#)

## Agarose Gel Electrophoresis: A Qualitative Assessment

While spectrophotometry provides quantitative data on concentration and purity, agarose gel electrophoresis offers a qualitative assessment of the integrity and purity of the extracted DNA. [\[4\]](#) This technique separates DNA fragments based on their size by applying an electric field to an agarose gel matrix.[\[11\]](#)

By visualizing the DNA on a gel, researchers can assess:

- DNA Integrity: High-quality, intact genomic DNA should appear as a single, sharp, high-molecular-weight band with minimal smearing.[\[3\]](#) Smearing indicates DNA degradation.[\[12\]](#)
- RNA Contamination: The presence of RNA will typically appear as a smear at the lower end of the gel, as RNA molecules are much smaller than genomic DNA.[\[13\]](#)
- Protein and Polysaccharide Contamination: While not directly visualized, significant contamination with proteins or polysaccharides can cause the DNA to remain in the well of the gel.[\[14\]](#)

Table 2: Interpretation of Agarose Gel Electrophoresis Results

Observation	Interpretation
Single, sharp, high-molecular-weight band	Intact, high-quality genomic DNA.
Smearing down the lane	Degraded DNA.[15]
Band(s) at the bottom of the gel	Potential RNA contamination.[13]
DNA remaining in the well	Possible contamination with proteins or polysaccharides.[14]

## Experimental Protocol: Agarose Gel Electrophoresis

- Gel Preparation: Prepare a 0.8% to 1% agarose gel in 1X TAE or TBE buffer.[11] Add a fluorescent intercalating dye (e.g., ethidium bromide or a safer alternative like SYBR Green) to the molten agarose before casting the gel.[4]
- Sample Preparation: Mix a small amount of the DNA sample (e.g., 2-5  $\mu$ l) with a 6X loading dye. The loading dye contains glycerol to help the sample sink into the well and a tracking dye to monitor the progress of the electrophoresis.
- Loading the Gel: Carefully load the DNA-dye mixture into the wells of the agarose gel. Also, load a DNA ladder (a mixture of DNA fragments of known sizes) into one of the wells to serve as a molecular weight marker.[16]
- Electrophoresis: Place the gel in an electrophoresis chamber filled with the same buffer used to make the gel. Apply a constant voltage (e.g., 80-100 V) until the tracking dye has migrated a sufficient distance down the gel.[12]
- Visualization: Visualize the DNA bands using a UV transilluminator and capture an image with a gel documentation system.[17]



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Caption: Workflow of the CTAB DNA extraction method.

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